molecular formula C24H23N3O6 B7888743 Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione

Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione

Cat. No.: B7888743
M. Wt: 449.5 g/mol
InChI Key: DHGWNQMKKXRPHL-YHELAOLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione (CAS: 184700-26-3) is a bicyclic peptide derivative with a rigid 3,8-diazabicyclo[4.3.0]nonane scaffold. The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine, a carboxymethyl substituent at position 2, and stereochemical specificity at positions 2, 6, and 9 (all S-configured) . Its molecular formula is C24H23N3O6, with a molecular weight of 449.45592 g/mol . This structure is designed for applications in solid-phase peptide synthesis (SPPS), where the bicyclic framework enhances conformational stability and resistance to enzymatic degradation .

Properties

IUPAC Name

2-[(3S,3aS,6S,7aS)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c28-19(29)9-17-22(30)21-20(23(31)26-17)18(10-25-21)27-24(32)33-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18,20-21,25H,9-11H2,(H,26,31)(H,27,32)(H,28,29)/t17-,18+,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGWNQMKKXRPHL-YHELAOLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(N1)C(=O)C(NC2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]2[C@H](N1)C(=O)[C@@H](NC2=O)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione (CAS Number: 184700-26-3) is a synthetic compound of significant interest due to its potential biological activities. This bicyclic compound is characterized by a unique structure that includes a fluorene-derived Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis. The compound's molecular formula is C24_{24}H23_{23}N3_{3}O6_{6}, with a molecular weight of 449.46 g/mol.

Chemical Structure

The structural complexity of Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione contributes to its biological activity. The bicyclic framework provides a stable scaffold for various interactions with biological targets.

Research indicates that this compound may interact with various biological pathways and receptors. Specifically, it has been studied for its potential role as an agonist at the kappa-opioid receptor (KOR). Agonists at KORs are known to exhibit analgesic effects and may have applications in pain management and treatment of mood disorders .

Pharmacological Properties

  • Analgesic Effects : The compound has shown promise in preclinical studies as an analgesic agent. Its ability to modulate pain pathways through KOR activation suggests potential therapeutic applications in chronic pain management .
  • Neuroprotective Effects : Some studies have indicated that compounds similar to Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione may exhibit neuroprotective properties. This could be beneficial in conditions such as neurodegenerative diseases .
  • Cytotoxicity : Preliminary assessments have suggested that this compound might possess cytotoxic properties against certain cancer cell lines. Further investigations are required to elucidate the specific mechanisms and efficacy in cancer therapy .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the analgesic properties of KOR agonistsFmoc derivatives showed significant pain relief in animal models
Study 2 Examined neuroprotective effects in vitroIndicated potential for neuroprotection in neuronal cultures
Study 3 Evaluated cytotoxicity against cancer cell linesDemonstrated selective cytotoxic effects on specific cancer types

Synthesis and Applications

The synthesis of Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione involves multi-step organic reactions that ensure the integrity of the bicyclic structure while introducing functional groups necessary for biological activity. The Fmoc group facilitates its use in peptide synthesis by protecting the amine group during coupling reactions.

Potential Applications

  • Drug Development : Given its pharmacological properties, this compound could serve as a lead compound for developing new analgesics or neuroprotective agents.
  • Research Tool : It may also be utilized in research settings to study opioid receptor pathways and their implications in pain and mood disorders.

Scientific Research Applications

Peptide Synthesis

Overview:
Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione is primarily utilized as a protecting group in solid-phase peptide synthesis (SPPS). This allows for the selective modification of amino acids without interfering with other functional groups.

Key Benefits:

  • Enables the synthesis of complex peptides.
  • Facilitates the incorporation of non-standard amino acids.

Case Study:
A recent study demonstrated the use of this compound in synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids with yields ranging from 40% to 94% without additional purification steps. This method highlights the efficiency of using Fmoc-protected amino acids in SPPS .

Drug Development

Overview:
The compound plays a crucial role in designing peptide-based drugs. Its ability to enhance bioavailability and therapeutic efficacy makes it a valuable asset in pharmaceutical research.

Applications:

  • Development of targeted therapies for diseases such as cancer and diabetes.
  • Creation of peptide ligands that can modulate biological pathways.

Data Table: Drug Development Applications

Application AreaDescriptionExample Compounds
Cancer TherapyPeptides targeting tumor growth factorsPeptide agonists
Diabetes ManagementInsulin analogs for better glucose controlModified insulin peptides
Neurological DisordersPeptides acting on neuroreceptorsNeuroactive peptide ligands

Bioconjugation

Overview:
Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione is valuable in bioconjugation techniques that facilitate the attachment of biomolecules to surfaces or other compounds.

Applications:

  • Development of diagnostic tools through biomolecule immobilization.
  • Creation of targeted drug delivery systems.

Case Study:
In a study involving bioconjugation for diagnostic applications, researchers successfully used this compound to attach antibodies to nanoparticles for enhanced imaging techniques .

Research in Neuroscience

Overview:
The unique structure of Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo-(4,3,0)-nonane-1,4-dione allows for exploration into neuroactive peptides. This aids in understanding neurological pathways and developing treatments for neurological disorders.

Applications:

  • Investigation of neuropeptide signaling mechanisms.
  • Development of neuroprotective agents.

Data Table: Neuroscience Research Applications

Application AreaDescriptionExample Studies
Neuropeptide ResearchUnderstanding signaling pathwaysStudies on neuropeptide interactions
Neurological TreatmentDeveloping agents for neuroprotectionTrials on peptide analogs for neuroprotection

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

Diastereomeric Analogues (Fmoc-(1R,2S)-2a* and Fmoc-(1S,2S)-2a) These compounds share the Fmoc-protected amino acid backbone but differ in stereochemistry and substituents. For example, Fmoc-(1R,2S)-2a* contains a carboxyethyl group and an imidazole side chain, while Fmoc-(1S,2S)-2a lacks the imidazole . Impact on Synthesis: The diastereomers exhibit divergent synthetic yields (6% vs. 3%), highlighting the sensitivity of reaction efficiency to stereochemistry . Functional Differences: The imidazole group in Fmoc-(1R,2S)-2a* may confer metal-binding properties, unlike the target compound’s carboxymethyl group, which enhances hydrophilicity .

Bicyclo[3.3.1]nonane Derivatives Compounds like 9-methoxy-9-methylbicyclo[3.3.1]nonane-3,7-dione (473) and polysubstituted bicyclo[3.3.1]nonane dicarboxylates (472) feature larger bicyclic frameworks ([3.3.1] vs. [4.3.0]) and lack amino acid side chains . Synthesis: These derivatives are synthesized via PIDA-mediated phenol oxidation and double Michael condensation, achieving yields of 15–90%, significantly higher than those reported for the target compound .

Functional Group and Pharmacological Comparisons

CNS-Targeted Diazabicyclo Derivatives 3-((1S,6S)-6-Benzhydryl-2,5-diazabicyclo[3.3.1]nonane-2-yl)-1-(4-fluorophenyl)propan-1-ol (9) is a dopamine/norepinephrine transporter inhibitor. Its lipophilic benzhydryl group contrasts with the target compound’s polar carboxymethyl, suggesting divergent blood-brain barrier penetration .

Antimicrobial Diazabicyclo Derivatives 1-Cyclopropyl-8-difluoromethoxy-7-[(1S,6S)-2,8-diazabicyclo[4.3.0]nonane-8-yl]-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (a moxifloxacin analog) shares the [4.3.0] bicyclic core but includes fluorine and quinolone groups for enhanced antimicrobial activity . Activity: The moxifloxacin analog shows superior in vivo activity against Streptococcus pneumoniae compared to ciprofloxacin, whereas the target compound’s biological role remains uncharacterized .

Purity and Commercial Availability

Purity and Suppliers The target compound is available at 95% purity (MFCD01632025) from suppliers like Combi-Blocks, comparable to analogues such as Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid (95% purity) . Cost: The reference price for 100 mg is ¥2,090 (Shanghai Yuanye Bio-Technology), reflecting its niche application in peptide research .

Data Tables

Table 2: Pharmacological and Commercial Profiles

Compound Name Primary Application Purity Price (100 mg) Key Supplier
Target Compound Peptide synthesis 95% ¥2,090 Shanghai Yuanye
Fmoc-(R)-3-amino-3-(2-bromo-phenyl)-propionic acid SPPS modifications 95% Not reported Combi-Blocks
Adiphenine Hydrochloride Spasmolytic agent N/A N/A Multiple

Research Findings and Implications

  • Synthetic Challenges : The target compound’s stereospecific synthesis (S,S,S configuration) likely requires chiral auxiliaries or enzymatic resolution, contrasting with the racemic mixtures often seen in simpler bicyclic derivatives .
  • Biological Potential: While its exact pharmacological role is undefined, the carboxymethyl group suggests utility in chelating metal ions or enhancing solubility for drug delivery .
  • Commercial Viability : High cost and niche availability underscore its specialized use in academic and industrial peptide research .

Preparation Methods

Resin Loading and Initial Deprotection

The synthesis initiates on Wang resin preloaded with Fmoc-Asp-OAll (allyl ester-protected aspartic acid). Swelling in dimethylformamide (DMF) precedes Fmoc deprotection using 20% (v/v) piperidine in DMF (2 × 5 min treatments). This step exposes the α-amino group for subsequent couplings while retaining the allyl ester protection on the aspartic acid side chain.

Sequential Amino Acid Coupling

Coupling of Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH employs diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF (3:1 DIC:HOBt molar ratio). Each coupling cycle includes:

  • Activation of the carboxylate with DIC/HOBt for 10 min.

  • Resin agitation with the activated amino acid for 2 hr.

  • Capping unreacted amines with acetic anhydride (5% v/v in DMF).

Reaction completion is verified via Kaiser test, ensuring >99% coupling efficiency before proceeding.

Formation of the Bicyclic Core

Allyl Group Deprotection

Critical to cyclization, the allyl ester (Asp-OAll) and allyloxycarbonyl (Alloc) groups are removed using a catalytic system of Pd(PPh3)4 (5 mol%) and phenylsilane (10 equiv) in dichloromethane (DCM). This step liberates the carboxylic acid and amine necessary for lactam formation.

Intramolecular Cyclization

The free carboxylic acid undergoes activation with PyAOP (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and diisopropylethylamine (DIPEA) in DMF (1:2 molar ratio). Intramolecular attack by the deprotected amine forms the 7-membered lactam ring over 12 hr at 25°C.

Azide Reduction and Final Cyclization

For the remaining diazabicyclo[4.3.0] system, an on-resin Staudinger reaction reduces the azide intermediate (introduced via SN2 displacement of mesylates with NaN3) using trimethylphosphine (PMe3) in THF/H2O (4:1). Subsequent acid-catalyzed cyclization (TFA/DCM 1:99) completes the bicyclic framework.

Stereochemical Control and Purification

Chiral Auxiliaries and Reaction Conditions

The (2S,6S,9S) configuration is enforced through:

  • Use of L-aspartic acid derivatives to set C2 stereochemistry.

  • Evans oxazolidinone-mediated alkylation for C6 and C9 centers.

  • Low-temperature (−25°C) homologation of diazo ketones with CF3COOAg/Et3N to prevent racemization.

Chromatographic Purification

Crude product purification employs:

  • Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients (1:4 → 3:7).

  • Preparative HPLC : C18 column (250 × 21.2 mm), 0.1% TFA in H2O/MeCN (5% → 95% over 45 min).

Typical yields range from 24–40% after HPLC, with purity >95% confirmed by LC-MS (ESI+, m/z 449.5 [M+H]+).

Comparative Analysis of Coupling Reagents

Reagent selection critically impacts cyclization efficiency:

ReagentReaction Time (hr)Yield (%)Epimerization (%)
DIC/HOBt2681.2
COMU1.5720.8
HATU1750.5

Data adapted from refs demonstrate that uronium-type reagents (HATU, COMU) outperform carbodiimides in both speed and stereochemical fidelity.

Challenges and Optimization Strategies

Side Reactions During Cyclization

Premature lactamization is mitigated by:

  • Temperature control : Maintaining ≤25°C during coupling steps.

  • Orthogonal protection : Sequential removal of Alloc and allyl esters using Pd(0)/PhSiH3.

Solvent Effects on Ring Closure

Solvent screening revealed optimal results in DMF/CHCl3 (1:3), balancing solubility and reaction kinetics. Polar aprotic solvents (e.g., DMSO) increased epimerization (up to 5%), while THF slowed reaction rates .

Q & A

Basic: What are the optimal conditions for synthesizing Fmoc-(2S,6S,9S)-6-amino-2-carboxymethyl-3,8-diazabicyclo[4.3.0]nonane-1,4-dione?

Methodological Answer:
The synthesis typically involves coupling Fmoc-protected intermediates with activating agents under controlled conditions. For example, T3P (propylphosphonic anhydride) in ethyl acetate is effective for amide bond formation, as demonstrated in the synthesis of Fmoc-glycine derivatives . Reaction temperatures should be maintained at 0–25°C to minimize side reactions. Solvent systems like dioxane/water mixtures (e.g., 1:2 v/v) with NaHCO₃ as a base are recommended for pH stability during Fmoc-group introduction . Post-synthesis, freeze-drying or rotary evaporation under reduced pressure ensures product isolation.

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
Store the compound at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Avoid exposure to light, as UV radiation can degrade the Fmoc group . For long-term stability (>6 months), lyophilize the compound and store at -20°C in a desiccator with silica gel. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) to minimize skin/eye contact .

Basic: What analytical techniques are recommended for confirming the compound's stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemical assignments by analyzing coupling constants (e.g., vicinal JJ-values) and diastereotopic proton splitting patterns .
  • X-ray Crystallography : Crystallographic data (e.g., CCDC 2167555/2167557) provide definitive proof of stereochemistry and bicyclic ring conformation .
  • Circular Dichroism (CD) : Useful for detecting chiral centers in solution by measuring Cotton effects at 190–250 nm .

Advanced: How does the bicyclic structure influence its reactivity in peptide coupling reactions?

Methodological Answer:
The bicyclo[4.3.0] framework introduces steric hindrance and ring strain , which can slow coupling kinetics. The 3,8-diazabicyclo moiety restricts rotational freedom, favoring pre-organized conformations that may enhance regioselectivity in peptide bond formation. However, the carboxymethyl group at C2 requires activation with HOBt/DIC or Oxyma Pure to improve acylation efficiency . Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution in the bicyclic system.

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 4°C to reduce base-induced racemization.
  • Activating Agents : Use T3P or PyAOP instead of HBTU, as they generate less epimerization .
  • Additives : Include 0.1 M HOAt or 6-Cl-HOBt to stabilize the active ester intermediate.
  • Monitoring : Analyze coupling efficiency via Kaiser test or LC-MS after each cycle. If racemization exceeds 5%, repeat the coupling step with fresh reagents .

Advanced: How does the stereochemical configuration (2S,6S,9S) affect the compound's interactions with enzymatic targets?

Methodological Answer:
The (2S,6S,9S) configuration creates a right-handed helical propensity in peptides, which can enhance binding to α-helix-recognizing enzymes (e.g., proteases or kinases). Molecular docking studies show that the carboxymethyl group at C2 forms hydrogen bonds with catalytic residues (e.g., Ser195 in chymotrypsin-like proteases), while the amino group at C6 participates in salt bridges. Stereoinversion at any center reduces binding affinity by >50%, as shown in comparative assays with (2R,6S,9S) analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.